Alfacalcidol

Description

Properties

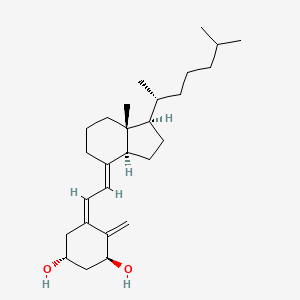

IUPAC Name |

(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H44O2/c1-18(2)8-6-9-19(3)24-13-14-25-21(10-7-15-27(24,25)5)11-12-22-16-23(28)17-26(29)20(22)4/h11-12,18-19,23-26,28-29H,4,6-10,13-17H2,1-3,5H3/b21-11+,22-12-/t19-,23-,24-,25+,26+,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFHCOWSQAMBJIW-AVJTYSNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0022569 | |

| Record name | Alfacalcidol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0022569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Alfacalcidol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015504 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

<1 mg/mL, 1.63e-03 g/L | |

| Record name | Alfacalcidol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01436 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Alfacalcidol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015504 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

41294-56-8, 65445-14-9 | |

| Record name | Alfacalcidol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41294-56-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Alfacalcidol [INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041294568 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alfacalcidol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01436 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Alfacalcidol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0022569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Alfacalcidol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.253 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 9,10-Secocholesta-5,7,10(19)-triene-1,3-diol, (1α,3β,5E,7E)- (9CI) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALFACALCIDOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/URQ2517572 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Alfacalcidol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015504 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

136 °C | |

| Record name | Alfacalcidol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01436 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Alfacalcidol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015504 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Alfacalcidol's Mechanism of Action in Bone Mineralization: A Technical Guide

Introduction

Alfacalcidol (1α-hydroxyvitamin D3) is a synthetic analog of vitamin D that plays a pivotal role in the regulation of calcium and phosphate metabolism, making it a crucial therapeutic agent for various bone-related disorders.[1][2] Unlike native vitamin D, this compound bypasses the renal 1α-hydroxylation step, a key regulatory point that is often impaired in conditions like chronic kidney disease.[3][4] This guide provides an in-depth technical overview of this compound's core mechanism of action in bone mineralization, tailored for researchers, scientists, and drug development professionals. It covers the molecular signaling pathways, cellular effects, and supporting quantitative data from key preclinical and clinical studies.

Pharmacokinetics and Metabolic Activation

This compound functions as a prodrug.[5] Following oral administration, it is rapidly and almost completely absorbed in the small intestine. The critical activation step occurs in the liver, where the enzyme 25-hydroxylase (CYP2R1/CYP27A1) converts this compound into calcitriol (1,25-dihydroxyvitamin D3), the biologically active form of vitamin D. This conversion is efficient and bypasses the need for renal hydroxylation, which is particularly advantageous for patients with impaired kidney function. The resulting calcitriol is then transported to target tissues bound to the vitamin D binding protein (DBP).

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. Effect of 18 months of treatment with this compound on bone in patients with mild to moderate chronic renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. journals.viamedica.pl [journals.viamedica.pl]

- 5. What is the mechanism of this compound? [synapse.patsnap.com]

Alfacalcidol Signaling in Osteoblasts: A Technical Guide to the Core Pathway

For Researchers, Scientists, and Drug Development Professionals

Alfacalcidol (1α-hydroxyvitamin D3) is a potent synthetic analog of vitamin D3, distinguished by its unique metabolic activation pathway and its significant impact on bone metabolism. This document provides an in-depth exploration of the molecular signaling pathways initiated by this compound within osteoblasts, the primary bone-forming cells. It details the conversion of this compound to its active form, the subsequent genomic and non-genomic signaling cascades, and its ultimate effects on osteoblast function and bone remodeling. This guide is intended for professionals in research and drug development seeking a detailed understanding of this compound's mechanism of action.

Metabolic Activation of this compound

This compound is a prodrug that is rapidly converted in the liver to calcitriol (1α,25-dihydroxyvitamin D3), the biologically active form of vitamin D.[1][2] This conversion is mediated by the enzyme 25-hydroxylase.[1][2] A key therapeutic advantage of this compound is that it bypasses the 1α-hydroxylation step in the kidneys, which is often impaired in patients with chronic renal failure.[2] Once converted, calcitriol exerts its biological effects on various target tissues, including osteoblasts.

The Genomic Signaling Pathway of this compound in Osteoblasts

The primary mechanism of action for this compound-derived calcitriol is the genomic pathway, which involves the regulation of gene expression. This pathway is mediated by the nuclear vitamin D receptor (VDR), which is expressed in osteoblasts.

The key steps are as follows:

-

Ligand Binding: Calcitriol diffuses into the osteoblast and binds to the VDR located in the cytoplasm.

-

Heterodimerization: Upon binding, the VDR undergoes a conformational change and forms a heterodimer with the Retinoid X Receptor (RXR).

-

Nuclear Translocation: The calcitriol-VDR-RXR complex translocates into the nucleus.

-

VDRE Binding: Inside the nucleus, the complex binds to specific DNA sequences known as Vitamin D Response Elements (VDREs), which are located in the promoter regions of target genes.

-

Transcriptional Regulation: The binding of the complex to VDREs initiates the recruitment of co-activator or co-repressor proteins, leading to the modulation of gene transcription. This results in altered synthesis of proteins that are crucial for osteoblast function and bone metabolism.

Non-Genomic Signaling Pathway

In addition to the classical genomic pathway, vitamin D metabolites, including calcitriol, can elicit rapid, non-genomic responses in osteoblasts. These effects occur within minutes and are not dependent on gene transcription or protein synthesis. This pathway is thought to be mediated by a membrane-associated VDR (mVDR) or other receptors like protein disulfide isomerase A3 (PDIA3). Non-genomic actions include the rapid modulation of intracellular calcium levels and the activation of protein kinase C.

Downstream Effects on Osteoblast Function and Bone Remodeling

The signaling cascades initiated by this compound have profound effects on osteoblast biology and overall bone homeostasis.

A critical function of osteoblasts is to control the differentiation and activity of osteoclasts, the cells responsible for bone resorption. They achieve this by expressing two key cytokines:

-

Receptor Activator of Nuclear Factor kappa-B Ligand (RANKL): A transmembrane protein that binds to its receptor (RANK) on osteoclast precursors, promoting their differentiation and activation.

-

Osteoprotegerin (OPG): A soluble decoy receptor that binds to RANKL, preventing it from interacting with RANK and thereby inhibiting osteoclastogenesis.

The RANKL/OPG ratio is a primary determinant of bone resorption. This compound, through its active metabolite calcitriol, modulates the expression of both RANKL and OPG in osteoblasts. While some studies suggest vitamin D can stimulate RANKL, its overall effect in a therapeutic context, particularly in osteoporosis, is a suppression of bone resorption. This has led to the concept of "supercoupling," where this compound suppresses bone resorption while maintaining or even stimulating bone formation. This effect may be partly due to the suppression of parathyroid hormone (PTH), which in turn reduces RANKL expression.

References

An In-depth Technical Guide to the Immunomodulatory Effects of Alfacalcidol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alfacalcidol, a synthetic analog of vitamin D, is a prodrug that is rapidly converted in the liver to calcitriol, the active form of vitamin D3.[1][2] While its role in calcium and phosphate metabolism is well-established, a growing body of evidence highlights its significant immunomodulatory properties.[3][4] This technical guide provides a comprehensive overview of the mechanisms through which this compound influences the immune system, its effects on various immune cell populations, and the underlying signaling pathways. This document is intended for researchers, scientists, and drug development professionals investigating novel therapeutic strategies for immune-mediated diseases.

Mechanism of Action

This compound exerts its immunomodulatory effects primarily after its conversion to calcitriol. Calcitriol binds to the intracellular vitamin D receptor (VDR), which is expressed in a wide range of immune cells, including T cells, B cells, macrophages, and dendritic cells.[1] The calcitriol-VDR complex then translocates to the nucleus, where it acts as a transcription factor, modulating the expression of numerous genes involved in immune responses. This genomic action underlies the pleiotropic effects of this compound on the immune system.

Effects on Immune Cells and Cytokine Production

This compound has been shown to modulate both the innate and adaptive immune systems by influencing the function of key immune cell populations and altering cytokine profiles.

T Lymphocytes

This compound demonstrates significant effects on T cell differentiation and function. It has been shown to suppress the proliferation and activity of pro-inflammatory T helper 1 (Th1) and T helper 17 (Th17) cells. This is accompanied by a reduction in the secretion of their signature cytokines, interferon-gamma (IFN-γ) and interleukin-17 (IL-17), respectively. Conversely, this compound promotes the development and function of regulatory T cells (Tregs), which play a crucial role in maintaining immune tolerance. Studies have also indicated that this compound can increase the CD4/CD8 ratio and decrease the percentage of senescent CD8+ CD28- T cells, suggesting a role in improving cellular immunity.

Dendritic Cells

Dendritic cells (DCs) are potent antigen-presenting cells that are critical for initiating T cell responses. This compound has been shown to inhibit the maturation and activation of DCs. Treatment with this compound can lead to a decrease in the expression of major histocompatibility complex (MHC) class II and co-stimulatory molecules like CD80 and CD86 on DCs. This impaired maturation results in a reduced capacity of DCs to activate T cells. Furthermore, this compound can modulate cytokine production by DCs, leading to decreased production of the pro-inflammatory cytokine IL-12 and increased production of the anti-inflammatory cytokine IL-10.

B Lymphocytes and Macrophages

While the effects on T cells and DCs are more extensively studied, evidence suggests that this compound also influences B cell and macrophage function. By modulating T cell help, this compound can indirectly affect B cell antibody production. The active form of vitamin D has been shown to inhibit the release of pro-inflammatory cytokines such as IL-1, IL-6, and TNF-α from macrophages.

Quantitative Data Summary

The following tables summarize the quantitative data from key studies investigating the immunomodulatory effects of this compound.

Table 1: Effect of this compound on T Cell Subsets and Cytokines in Elderly Subjects

| Parameter | This compound Group (Change from Baseline) | Placebo Group (Change from Baseline) | p-value |

| IL-10 (pg/mL) | Increased | No significant change | 0.005 |

| IL-6/IL-10 ratio | Decreased | No significant change | 0.008 |

| CD4/CD8 ratio | Increased from 2.68 to 3.2 | No significant change | 0.001 |

| CD8+ CD28- (%) | Decreased from 5.1 to 2.5 | No significant change | <0.001 |

Table 2: Effect of this compound on Cytokine Levels in Patients with Psoriatic Arthropathy

| Parameter | This compound Treated Group (Change over 3 months) | Control Group (Change over 3 months) |

| CD3/CD69+ activated T cells (%) | Statistically significant decrease | No significant change |

| CD8+ IFN-γ-producing T cells (%) | Statistically significant decrease | No significant change |

| Serum IFN-γ level | Statistically significant decrease | No significant change |

Table 3: Effect of this compound on Dendritic Cell Markers in Graves' Disease Patients

| Marker | This compound Treatment Group (Change after 8 weeks) | Placebo Group (Change after 8 weeks) | p-value |

| CD80 Expression | Decreased | Increased | 0.48 |

| CD206 Expression | Increased | Decreased | 0.47 |

| IL-12/IL-10 ratio | Decreased | Decreased | Not significant |

Table 4: Effect of this compound on Cytokine Levels in Multiple Sclerosis Patients

| Cytokine | Before this compound Therapy | After this compound Therapy (5 µ g/day for 5 days) | p-value |

| IL-4 | Significantly lower than controls | Significant increase | <0.001 |

| IL-12 | Significantly lower than controls | Significant increase | <0.001 |

Signaling Pathways

The immunomodulatory effects of this compound are mediated through the Vitamin D Receptor (VDR) signaling pathway. Upon conversion to calcitriol, it binds to the VDR, leading to a cascade of intracellular events that ultimately alter gene expression in immune cells.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. medicoverhospitals.in [medicoverhospitals.in]

- 3. D-hormone analog this compound: an update on its role in post-menopausal osteoporosis and rheumatoid arthritis management - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The therapeutic effects of this compound on bone strength, muscle metabolism and prevention of falls and fractures - PubMed [pubmed.ncbi.nlm.nih.gov]

Alfacalcidol and its impact on calcium and phosphate homeostasis

An In-depth Technical Guide to Alfacalcidol and its Impact on Calcium and Phosphate Homeostasis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (1α-hydroxycholecalciferol) is a potent synthetic analog of vitamin D that plays a critical role in the regulation of calcium and phosphate metabolism. As a prodrug, it undergoes rapid conversion in the liver to calcitriol (1,25-dihydroxyvitamin D3), the biologically active form of vitamin D. This conversion bypasses the renal 1α-hydroxylation step, a key regulatory point that is often impaired in conditions such as chronic kidney disease (CKD). This guide provides a comprehensive technical overview of this compound's mechanism of action, its systemic effects on mineral homeostasis, and detailed experimental protocols for its study. Quantitative data from various clinical investigations are summarized, and key signaling pathways and experimental workflows are visualized to support research and development efforts in this area.

Core Mechanism of Action

This compound's therapeutic effects are mediated by its active metabolite, calcitriol.[1] Unlike native vitamin D, which requires two hydroxylation steps (first in the liver, then in the kidney), this compound only requires the 25-hydroxylase enzyme in the liver to become active calcitriol.[2][3] This makes it particularly effective in patients with impaired renal function.[1]

The core mechanism is initiated when calcitriol binds to the Vitamin D Receptor (VDR), a nuclear receptor present in various target tissues.[2] This binding causes the VDR to form a heterodimer with the Retinoid X Receptor (RXR). The resulting VDR-RXR complex then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription. This genomic action is the foundation for this compound's physiological effects.

Systemic Impact on Calcium and Phosphate Homeostasis

This compound, via calcitriol, exerts pleiotropic effects on the intestine, kidneys, bones, and parathyroid glands to maintain mineral balance.

-

Intestine: It potently stimulates the absorption of dietary calcium and, to a lesser extent, phosphorus. This is achieved by upregulating the expression of genes encoding for calcium transport proteins, such as the transient receptor potential vanilloid member 6 (TRPV6) and calbindin-D9k.

-

Kidneys: It enhances the reabsorption of calcium in the renal tubules, thereby reducing urinary calcium loss.

-

Bone: The effect on bone is complex. It promotes bone mineralization by ensuring adequate calcium and phosphate supply. However, it also stimulates osteoclast maturation and activity through the RANKL pathway, leading to bone resorption to mobilize calcium and maintain serum levels, particularly in states of hypocalcemia.

-

Parathyroid Glands: this compound directly and indirectly suppresses the synthesis and secretion of Parathyroid Hormone (PTH). The direct mechanism involves VDR-mediated transcriptional repression of the PTH gene. Indirectly, the resulting increase in serum calcium is sensed by the calcium-sensing receptor (CaSR) on parathyroid cells, further inhibiting PTH release.

Quantitative Effects on Key Biomarkers

Clinical studies consistently demonstrate this compound's efficacy in modulating key biomarkers of mineral and bone metabolism. The following tables summarize quantitative data from select studies in different patient populations.

Table 1: Effect of this compound on Serum Parathyroid Hormone (PTH)

| Study Population | Treatment Duration | Mean this compound Dose | Baseline Mean PTH | Post-Treatment Mean PTH | Percent Reduction |

| Pre-dialysis CRF Patients | 18 months | Not specified | ~13.5 pmol/L | ~7.2 pmol/L | 47% |

| CKD Stages 3-5 Patients | 12 months | 0.32 µ g/day | 27.5 pmol/L | 23.1 pmol/L | 16% |

| Hemodialysis Patients (Pulse Therapy) | 13 weeks | Not specified | ~850 pg/mL | ~775 pg/mL | ~9% |

| Hemodialysis Patients (DOT) | 8 months (mean) | Not specified | 92.2 pmol/L | 36.1 pmol/L | 61% |

| Directly Observed Treatment |

Table 2: Effect of this compound on Serum Calcium and Phosphate

| Study Population | Treatment Duration | Baseline Mean Calcium | Post-Treatment Mean Calcium | Baseline Mean Phosphate | Post-Treatment Mean Phosphate |

| CKD Stages 3-5 Patients | 12 months | 2.23 mmol/L | 2.31 mmol/L | 1.50 mmol/L | 1.57 mmol/L |

| Hemodialysis Patients (DOT) | 8 months (mean) | 2.22 mmol/L | 2.45 mmol/L | Not Reported | Not Reported |

| Postmenopausal Osteoporosis | 18 months | Within normal range | Slightly higher than control | Not Reported | Not Reported |

| Mild to Moderate Renal Failure | 2 years | Normal | Slight increase, 10/87 patients had hypercalcemic episodes | Normal | No significant change |

| Directly Observed Treatment |

Regulation of FGF23

Fibroblast Growth Factor 23 (FGF23) is a hormone produced by osteocytes that plays a crucial role in phosphate and vitamin D metabolism. It acts to increase renal phosphate excretion and suppress the 1α-hydroxylase enzyme, thus reducing calcitriol production. A critical feedback loop exists where calcitriol stimulates the production of FGF23. Studies have shown that treatment with this compound leads to a substantial increase in plasma FGF23 levels. This effect is an important consideration in the therapeutic use of this compound, especially in CKD, where baseline FGF23 levels are already markedly elevated. The rise in FGF23 is independently predicted by the cumulative dose of the vitamin D analog and the changes in serum calcium and phosphate.

Detailed Experimental Protocols

Animal Models for Efficacy and Safety Assessment

-

Vitamin D Deficiency Model: A common model involves feeding rats a vitamin D-depleted diet. To prevent confounding effects from secondary hyperparathyroidism, the diet can be enriched with calcium (e.g., 2% Ca) and phosphate (e.g., 1.25% P). To accelerate deficiency, a VDR activator like paricalcitol can be administered via intraperitoneal injections for the first two weeks to induce rapid degradation of circulating vitamin D metabolites. Within approximately three weeks, serum 25(OH)D3 and 1,25(OH)2D3 levels can drop below detection limits while maintaining stable PTH, calcium, and phosphate levels. This model is ideal for studying the specific effects of this compound repletion.

-

Hyperparathyroidism Model:

-

Surgical Model: Thyroparathyroidectomized (TPTX) or parathyroidectomized (PTX) rats can be infused with bovine PTH-(1-34) fragment via osmotic mini-pumps for a sustained period (e.g., 6 days). Varying the infusion rate can simulate different degrees of hyperparathyroidism, inducing hypercalcemia, hypophosphatemia, and elevated 1,25(OH)2D levels.

-

Genetic Model: Transgenic mice that overexpress the cyclin D1 oncogene specifically in the parathyroid glands (PTH-cyclin D1 transgenic mice) develop biochemical hyperparathyroidism and are a suitable model for studying primary (PHPT) and refractory secondary hyperparathyroidism (SHPT).

-

Quantification of Key Serum Biomarkers

-

Sample Collection and Handling: Whole blood should be collected and allowed to clot. Serum is separated by centrifugation and can be stored at -80°C until analysis. For PTH, plasma collected in EDTA tubes is often preferred.

-

Calcium and Phosphate Measurement: Total serum calcium and inorganic phosphate are typically measured using automated colorimetric assays on a standard clinical chemistry analyzer.

-

Parathyroid Hormone (PTH) Measurement: Intact PTH (iPTH) is measured using two-site immunometric assays, such as enzyme-linked immunosorbent assay (ELISA) or chemiluminescence immunoassay (CLIA). These assays use two different antibodies that bind to distinct epitopes on the PTH molecule, ensuring measurement of the full-length, biologically active hormone.

-

Vitamin D Metabolite Measurement (25(OH)D and 1,25(OH)2D):

-

Immunoassays: Automated immunoassays are widely available for measuring total 25(OH)D. These methods use proprietary reagents to release the metabolite from its binding protein (VDBP) before quantification.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is considered the gold standard method due to its high specificity and ability to distinguish between different forms (e.g., D2 and D3) and epimers. The protocol involves protein precipitation, liquid-liquid or solid-phase extraction to isolate the metabolites, followed by chromatographic separation and detection by mass spectrometry.

-

Assessment of Vitamin D Receptor (VDR) Activation

-

Flow Cytometry for Intracellular VDR Expression: This method allows for the quantification of VDR protein within specific cell subsets (e.g., T-lymphocytes) from peripheral blood mononuclear cells (PBMCs).

-

Cell Isolation: Isolate PBMCs from whole blood using density gradient centrifugation (e.g., with Ficoll-Paque).

-

Cell Stimulation (Optional): Cells can be cultured and stimulated (e.g., with anti-CD3/CD28) to assess changes in VDR expression upon activation.

-

Surface Staining: Stain cells with fluorescently-labeled antibodies against cell surface markers (e.g., CD4, CD8) to identify specific populations.

-

Fixation and Permeabilization: Fix the cells (e.g., with paraformaldehyde) and then permeabilize the cell and nuclear membranes (e.g., with saponin or methanol) to allow antibody access to intracellular targets.

-

Intracellular Staining: Stain cells with a fluorescently-labeled anti-VDR antibody.

-

Data Acquisition: Analyze the cells using a flow cytometer. The fluorescence intensity of the anti-VDR antibody is measured within the gated cell populations of interest. This provides a quantitative measure of VDR expression on a per-cell basis.

-

References

The Non-Genomic Actions of Alfacalcidol: A Technical Guide for Researchers

Abstract: Alfacalcidol, a synthetic analog of vitamin D, is a prodrug that is rapidly converted in the liver to calcitriol, the biologically active form of vitamin D3.[1] While the classical, genomic actions of calcitriol operating through the nuclear vitamin D receptor (VDR) to regulate gene transcription are well-documented, a growing body of evidence elucidates its rapid, non-genomic signaling pathways. These non-genomic actions are initiated at the cell membrane and involve the activation of various second messenger systems, ultimately influencing a range of cellular processes. This technical guide provides an in-depth exploration of the non-genomic actions of this compound, focusing on key signaling pathways, experimental methodologies, and quantitative data for researchers, scientists, and drug development professionals.

Introduction to Non-Genomic Signaling of this compound

The non-genomic actions of this compound, mediated by its active metabolite calcitriol, are characterized by their rapid onset, occurring within seconds to minutes.[2][3] These responses are too swift to be accounted for by the processes of gene transcription and protein synthesis that underlie genomic mechanisms.[4][5] The primary mediators of these rapid effects are thought to be membrane-associated receptors, including a putative membrane-bound form of the vitamin D receptor (VDRm) and the 1,25D3-Membrane-Associated, Rapid Response Steroid-binding protein (MARRS), also known as PDIA3 or ERp57.

Activation of these membrane receptors by calcitriol initiates a cascade of intracellular signaling events, including the activation of Protein Kinase C (PKC), the stimulation of the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2), and the mobilization of intracellular calcium ([Ca2+]i). These signaling pathways, in turn, can modulate various cellular functions, including proliferation, differentiation, and apoptosis, and can also influence the genomic actions of calcitriol.

Key Non-Genomic Signaling Pathways

Protein Kinase C (PKC) Activation

Calcitriol has been shown to directly activate Protein Kinase C (PKC) at physiological concentrations. This activation can occur independently of the nuclear VDR, as demonstrated in cells lacking this receptor. The activation of PKC is a critical event in many of the non-genomic responses to calcitriol, including the regulation of ion channels and other downstream kinases.

Mitogen-Activated Protein Kinase (MAPK) / ERK Signaling

The MAPK/ERK pathway is another key target of this compound's non-genomic actions. Treatment of various cell types with calcitriol leads to the rapid phosphorylation and activation of ERK1 and ERK2. This activation can be dependent on upstream signals such as PKC and intracellular calcium. The MAPK/ERK pathway is a central regulator of cell proliferation, differentiation, and survival.

Intracellular Calcium Mobilization

A hallmark of the non-genomic response to calcitriol is a rapid increase in intracellular calcium concentration ([Ca2+]i). This can occur through the influx of extracellular calcium via membrane channels or the release of calcium from intracellular stores, such as the endoplasmic reticulum. The rise in [Ca2+]i acts as a crucial second messenger, influencing the activity of various enzymes and cellular processes.

Quantitative Data on Non-Genomic Actions

While much of the research has focused on calcitriol, the rapid conversion of this compound suggests a similar profile of non-genomic activity. The following tables summarize key quantitative parameters reported in the literature for the non-genomic effects of calcitriol.

| Parameter | Value | Cell Type/System | Reference |

| PKC Activation | |||

| EC50 for PKC activation | 16 ± 1 nM | Purified PKC isoforms (α, γ, ε) | |

| Time to maximal PKC activation | 1 minute | Rat duodenal mucosa | |

| MAPK/ERK Activation | |||

| Time to maximal ERK1/2 phosphorylation | 1 minute | C2C12 muscle cells | |

| Concentration for maximal p38 and JNK activation | 1 nM | C2C12 muscle cells | |

| Time to increased ERK1/2 phosphorylation | within 5 minutes | MC3T3-E1 osteoblasts | |

| Intracellular Calcium Mobilization | |||

| Time to significant Ca2+ transport | within 14 minutes | Perfused chick duodenum | |

| Time-dependent increase in 45Ca2+ influx | 1-10 minutes | Rat duodenal mucosa | |

| Dose-dependent increase in 45Ca2+ influx | 0.1-1 nM | Rat duodenal mucosa |

| Parameter | Value | Cell Type/System | Reference |

| This compound/Calcitriol Comparative Dosing | |||

| This compound to Calcitriol dose ratio for equivalent calcemic control | 1.5 - 2.0 | Hemodialysis patients | |

| Median dose of this compound for secondary hyperparathyroidism | 0.5 (0.25-0.8) µg | CKD patients | |

| Median dose of Calcitriol for secondary hyperparathyroidism | 0.5 (0.25-0.5) µg | CKD patients | |

| MARRS Receptor Interaction | |||

| IC50 of 1,25(OH)2D3 for growth inhibition in MCF-7 cells (control) | 319 ± 181 nM | Human breast cancer cells | |

| IC50 of 1,25(OH)2D3 for growth inhibition in MCF-7 cells (MARRS knockdown) | 56 ± 24 nM | Human breast cancer cells |

Experimental Protocols

Measurement of Intracellular Calcium ([Ca2+]i) using Fura-2 AM

This protocol outlines the general steps for measuring changes in intracellular calcium concentration using the ratiometric fluorescent indicator Fura-2 AM.

Western Blot Analysis of ERK1/2 Phosphorylation

This protocol provides a general workflow for assessing the activation of the MAPK/ERK pathway by measuring the phosphorylation of ERK1/2.

Protein Kinase C (PKC) Activity Assay

This protocol describes a general method for measuring PKC activity in cell lysates.

Conclusion

The non-genomic actions of this compound, mediated by its active metabolite calcitriol, represent a rapid and complex signaling network that complements its classical genomic functions. Understanding these pathways is crucial for a complete picture of the physiological and pharmacological effects of this important vitamin D analog. The activation of PKC, MAPK/ERK, and intracellular calcium mobilization through membrane-associated receptors provides novel avenues for therapeutic intervention and drug development. This guide provides a foundational understanding and practical framework for researchers to explore these exciting and rapidly evolving areas of this compound research. Further investigation is warranted to fully elucidate the interplay between the non-genomic and genomic actions of this compound and to harness its full therapeutic potential.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. Nongenomic actions of the steroid hormone 1 alpha,25-dihydroxyvitamin D3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journalbonefragility.com [journalbonefragility.com]

- 4. Rapid Nontranscriptional Effects of Calcifediol and Calcitriol - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Article - Journal Bone Fragility [journalbonefragility.com]

Alfacalcidol's Influence on Gene Expression in Target Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alfacalcidol, a synthetic analog of vitamin D, exerts significant influence on gene expression in various target cells following its conversion to the active metabolite, calcitriol. This technical guide provides an in-depth analysis of the molecular mechanisms underpinning this compound's genomic effects, focusing on its signaling pathways and impact on the expression of key genes. This document summarizes quantitative data on gene expression changes, details relevant experimental protocols, and provides visual representations of the underlying biological processes to serve as a comprehensive resource for researchers and professionals in drug development.

Introduction

This compound (1α-hydroxycholecalciferol) is a crucial therapeutic agent for managing disorders related to calcium and bone metabolism, particularly in patients with impaired renal function.[1] As a prodrug, it is rapidly hydroxylated in the liver to form calcitriol (1α,25-dihydroxyvitamin D3), the biologically active form of vitamin D.[1] Calcitriol then modulates the transcription of a wide array of genes, playing a pivotal role in calcium homeostasis, bone remodeling, immune regulation, and cellular proliferation and differentiation.[2] Understanding the precise influence of this compound on gene expression is paramount for optimizing its therapeutic applications and developing novel drug targets.

Core Mechanism of Action: The Vitamin D Receptor Signaling Pathway

The genomic actions of this compound are mediated by its active metabolite, calcitriol, through the Vitamin D Receptor (VDR), a member of the nuclear receptor superfamily.[2] The signaling cascade can be summarized as follows:

-

Conversion: this compound is converted to calcitriol in the liver.[1]

-

Ligand Binding: Calcitriol diffuses into target cells and binds to the VDR in the cytoplasm.

-

Heterodimerization: The calcitriol-VDR complex translocates to the nucleus and forms a heterodimer with the Retinoid X Receptor (RXR).

-

DNA Binding: This VDR-RXR heterodimer binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter regions of target genes.

-

Transcriptional Regulation: The binding of the VDR-RXR complex to VDREs recruits co-activator or co-repressor proteins, leading to the initiation or suppression of gene transcription by RNA polymerase II.

Figure 1: this compound Signaling Pathway. This diagram illustrates the conversion of this compound to calcitriol and its subsequent binding to the Vitamin D Receptor (VDR), leading to the regulation of target gene expression in the nucleus.

Influence on Gene Expression: Quantitative Data

This compound, through its conversion to calcitriol, modulates the expression of a diverse set of genes. The following table summarizes available quantitative data on the fold changes in mRNA expression of key target genes following this compound or calcitriol treatment in various experimental models.

| Gene | Target Cell/Tissue | Treatment | Fold Change | Reference |

| MuRF-1 | Rat Skeletal Muscle | This compound | 1.6-fold increase | |

| CYP24A1 | Cultured Skin Fibroblasts | Calcitriol | ~2000-fold increase | |

| CYP24A1 | Placental Fibroblasts | Calcitriol | 172-fold increase | |

| CYP24A1 | Chorionic Villus Sampling (CVS) Cells | Calcitriol | ~10-fold increase | |

| RANKL | Primary Bone Marrow Cultures | Calcitriol (10⁻⁸ M) | Time-dependent increase | |

| OPG | Primary Bone Marrow Cultures | Calcitriol (10⁻⁸ M) | Time-dependent decrease | |

| IL-6 | Chick Hepatocytes (in the presence of Aflatoxin B1) | Aflatoxin B1 | Increase | |

| TNF-α | Human Monocytic Cell Line (THP-1) | Not specified | - | |

| VDR | Cultured Skin Fibroblasts | Calcitriol | ~3-fold decrease | |

| VDR | Placental Fibroblasts | Calcitriol | 1.18-fold increase |

Note: Data for calcitriol is included due to the limited availability of direct quantitative data for this compound and their shared mechanism of action. The magnitude of gene expression changes can vary significantly depending on the cell type, dose, and duration of treatment.

Key Gene Targets and Their Biological Functions

This compound's influence extends to genes involved in several critical physiological processes:

-

Bone Metabolism: this compound regulates the expression of Receptor Activator of Nuclear Factor-κB Ligand (RANKL) and Osteoprotegerin (OPG). An increased RANKL/OPG ratio promotes osteoclast differentiation and activity, leading to bone resorption.

-

Calcium Homeostasis: It upregulates the expression of genes involved in intestinal calcium absorption, such as the Transient Receptor Potential Vanilloid 6 (TRPV6) calcium channel and calbindin-D9k.

-

Vitamin D Metabolism: this compound induces the expression of Cytochrome P450 Family 24 Subfamily A Member 1 (CYP24A1), an enzyme responsible for the catabolism of calcitriol. This creates a negative feedback loop to regulate vitamin D levels.

-

Immune Modulation: this compound can modulate the expression of inflammatory cytokines. For instance, it has been shown to increase the expression of the anti-inflammatory cytokine Interleukin-10 (IL-10) and decrease the IL-6/IL-10 ratio. It can also influence the expression of Tumor Necrosis Factor-alpha (TNF-α).

-

Cell Proliferation and Differentiation: The VDR is expressed in a wide variety of cells, and its activation by calcitriol can influence genes that control cell growth and differentiation.

Experimental Protocols

This section provides an overview of key experimental methodologies used to study the effects of this compound on gene expression.

Cell Culture and Treatment

Figure 2: General workflow for cell culture and this compound treatment. This outlines the basic steps from cell preparation to harvesting for subsequent molecular analysis.

Detailed Methodology (Example for Primary Osteoblasts):

-

Isolation: Isolate primary osteoblasts from calvaria of neonatal mice or rats by sequential collagenase digestion.

-

Culture: Culture the isolated cells in α-MEM supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO₂.

-

Treatment: Once cells reach 70-80% confluency, replace the medium with a serum-free medium for 24 hours. Subsequently, treat the cells with varying concentrations of this compound (e.g., 10⁻¹⁰ to 10⁻⁷ M) or vehicle (e.g., ethanol) for different time points (e.g., 6, 12, 24, 48 hours).

-

Harvesting: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and harvest them for RNA or protein extraction.

RNA Extraction and Quantitative Real-Time PCR (qPCR)

Detailed Methodology:

-

RNA Extraction: Extract total RNA from cultured cells or tissues using a TRIzol-based method or a commercial RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and agarose gel electrophoresis.

-

cDNA Synthesis: Reverse transcribe 1 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme (e.g., SuperScript II) and oligo(dT) or random hexamer primers.

-

qPCR: Perform qPCR using a SYBR Green or TaqMan-based assay on a real-time PCR system.

-

Reaction Mixture (SYBR Green):

-

10 µL 2x SYBR Green Master Mix

-

1 µL Forward Primer (10 µM)

-

1 µL Reverse Primer (10 µM)

-

2 µL cDNA template

-

6 µL Nuclease-free water

-

-

Thermal Cycling Conditions:

-

Initial denaturation: 95°C for 10 minutes

-

40 cycles of:

-

Denaturation: 95°C for 15 seconds

-

Annealing/Extension: 60°C for 1 minute

-

-

Melt curve analysis

-

-

-

Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target gene to a stable housekeeping gene (e.g., GAPDH, ACTB).

Primer Sequences (Human - Example):

| Gene | Forward Primer (5'-3') | Reverse Primer (5'-3') | Reference |

| VDR | CGCATCATTGCCATACTGCTGG | CCACCATCATTCACACGAACTGG | |

| RANKL | CTTGGATCACAGCACATCAG | GGGCACTGACTGACTAGGAG | [Generic] |

| OPG | GCTTGAAACATAGGAGCTGAT | GTTGCTGTGTTTCACTCTGTAG | [Generic] |

| CYP24A1 | AGTCAGGAGCGAGGAGATCA | GTCGTCTGGACATCGGCATA | [Generic] |

| IL-6 | AGGCTGGCATTTGTGGTTGG | TTTGGAGTTTGAGGGATGGG | [Generic] |

| TNF-α | CCTCTCTCTAATCAGCCCTCTG | GAGGACCTGGGAGTAGATGAG | |

| GAPDH | AATCCCATCACCATCTTCCA | TGGACTCCACGACGTACTCA | [Generic] |

Western Blot Analysis

Detailed Methodology:

-

Protein Extraction: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Separate 20-30 µg of protein per lane on a 10% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody against the protein of interest (e.g., anti-VDR antibody) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify band intensity using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion

This compound, through its active metabolite calcitriol, is a potent regulator of gene expression, influencing a wide range of physiological processes. Its primary mechanism of action involves the activation of the Vitamin D Receptor, which in turn modulates the transcription of numerous target genes. While quantitative data on gene expression changes directly induced by this compound are still emerging, studies on calcitriol provide a strong basis for understanding its genomic effects. The experimental protocols detailed in this guide offer a framework for researchers to further investigate the intricate molecular mechanisms of this compound and its potential therapeutic applications. A deeper understanding of its influence on gene expression will undoubtedly pave the way for more targeted and effective clinical strategies.

References

The Role of Alfacalcidol in Immune Cell Differentiation and Function: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Alfacalcidol (1α-hydroxycholecalciferol) is a synthetic analog of vitamin D that is rapidly converted in the liver to calcitriol (1,25-dihydroxyvitamin D3), the biologically active form of vitamin D.[1][2] While its role in calcium and bone metabolism is well-established, a substantial body of evidence has illuminated its potent immunomodulatory effects. The Vitamin D Receptor (VDR) is expressed in a wide array of immune cells, including dendritic cells, T cells, B cells, and macrophages, making them direct targets for calcitriol's action.[3][4] This technical guide provides an in-depth review of the mechanisms by which this compound influences the differentiation and function of key immune cell populations. It summarizes quantitative data on its cellular effects, details relevant experimental protocols, and provides visual representations of the core signaling pathways.

Core Mechanism of Action: The Vitamin D Receptor (VDR) Signaling Pathway

This compound serves as a prodrug, bypassing the renal 1α-hydroxylation step that is required for the activation of natural vitamin D3 and is often impaired in certain disease states.[1] Once converted to calcitriol in the liver, its mechanism of action is mediated through the VDR, a member of the nuclear receptor superfamily.

The canonical signaling pathway involves the following steps:

-

Binding: Calcitriol diffuses into the target immune cell and binds to the VDR in the cytoplasm or nucleus.

-

Heterodimerization: The calcitriol-VDR complex forms a heterodimer with the Retinoid X Receptor (RXR).

-

DNA Binding: This VDR-RXR complex translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter regions of target genes.

-

Transcriptional Regulation: Binding to VDREs recruits co-activator or co-repressor proteins, leading to the modulation (activation or repression) of gene transcription. This alters the protein expression profile of the cell, thereby modifying its function and differentiation trajectory.

In immune cells, this pathway regulates the expression of a wide range of genes, including those for cytokines, cell surface receptors, and antimicrobial peptides.

Role in Dendritic Cell (DC) Differentiation and Function

Dendritic cells are potent antigen-presenting cells (APCs) that are crucial for initiating adaptive immune responses. This compound, via its conversion to calcitriol, significantly influences DC maturation and function, generally promoting a more tolerogenic state.

Effects on DC Maturation: Calcitriol inhibits the differentiation and maturation of DCs from monocytes. It helps maintain an immature DC phenotype, which is characterized by:

-

Downregulation of Surface Markers: Reduced expression of MHC class II and co-stimulatory molecules such as CD40, CD80, and CD86.

-

Altered Phenotype: Low expression of the maturation marker CD83 and high expression of the mannose receptor (CD206).

This immature state renders DCs less capable of activating alloreactive T cells.

Effects on DC Cytokine Production: Treatment with this compound skews DC cytokine secretion towards an anti-inflammatory profile, most notably by decreasing the IL-12/IL-10 ratio. It inhibits the production of the pro-inflammatory, Th1-polarizing cytokine IL-12 while enhancing the secretion of the anti-inflammatory cytokine IL-10.

Quantitative Data: Effects on Dendritic Cells

| Parameter | Effect of this compound/Calcitriol | Cell Type | Condition | Reference |

| CD80 Expression | Insignificant Decrease (p=0.48) | Monocyte-derived DCs | Oral this compound in Graves' Disease | |

| CD206 Expression | Insignificant Increase (p=0.47) | Monocyte-derived DCs | Oral this compound in Graves' Disease | |

| IL-12/IL-10 Ratio | Decreased | Monocyte-derived DCs | Oral this compound in Graves' Disease | |

| IL-12p75 Secretion | Inhibited | Maturing DCs | In vitro LPS-induced maturation | |

| IL-10 Secretion | Enhanced | Maturing DCs | In vitro CD40 ligation | |

| MHC Class II | Markedly Inhibited | Maturing DCs | In vitro LPS-induced maturation | |

| CD40, CD80, CD86 | Markedly Inhibited | Maturing DCs | In vitro LPS-induced maturation |

Role in T Lymphocyte Differentiation and Function

This compound exerts profound effects on T cells, generally suppressing pro-inflammatory subsets while promoting regulatory and anti-inflammatory phenotypes.

Effects on T Helper (Th) Cell Polarization: this compound influences the balance between different T helper subsets:

-

Inhibition of Th1 and Th17 Cells: It reduces the production of hallmark Th1 (IFN-γ) and Th17 (IL-17) cytokines. This action helps to dampen cell-mediated inflammatory responses.

-

Promotion of Th2 Cells: It can enhance the production of Th2-associated cytokines like IL-4, effectively causing a "Th2 switch".

-

Promotion of Regulatory T cells (Tregs): this compound has significant effects on regulatory T cells and can help restore the balance between Tregs and Th17 cells, which is often dysregulated in autoimmune diseases.

Effects on T Cell Subsets and Cytokine Profiles: Studies have shown that this compound administration can lead to an improved immune senescence profile. This is achieved by increasing the CD4/CD8 ratio and decreasing the population of senescent CD8+CD28- T cells. Furthermore, it consistently demonstrates an ability to increase the anti-inflammatory cytokine IL-10 while decreasing the ratio of pro-inflammatory IL-6 to IL-10.

Quantitative Data: Effects on T Cells and Cytokines

| Parameter | Effect of this compound | Population/Condition | Quantitative Change | p-value | Reference |

| CD4/CD8 Ratio | Increase | Elderly Subjects | 2.68 to 3.2 | p=0.001 | |

| CD8+CD28- % | Decrease | Elderly Subjects | 5.1% to 2.5% | p<0.001 | |

| IL-10 | Increase | Elderly Subjects (PBMC culture) | - | p=0.005 | |

| IL-6/IL-10 Ratio | Decrease | Elderly Subjects (PBMC culture) | - | p=0.008 | |

| IL-17 | Decrease | RA Patients (PBMC culture) | - | p=0.001 | |

| TNF-α | Decrease | RA Patients (PBMC culture) | - | p=0.002 | |

| IL-4 | Increase | RA Patients (PBMC culture) | - | p<0.0001 | |

| IFN-γ | Decrease | UCTD Patients | Dose-dependent decrease | - | |

| IL-17 | Decrease | UCTD Patients | Dose-dependent decrease | - |

Role in Macrophage Polarization

Macrophages exhibit remarkable plasticity and can be polarized into different functional phenotypes, broadly classified as pro-inflammatory M1 and anti-inflammatory M2 macrophages. Calcitriol plays a key role in directing this polarization.

Promotion of M2 Phenotype: Calcitriol promotes the polarization of macrophages toward the M2 phenotype. M2 macrophages are involved in tissue repair and the resolution of inflammation. This effect is characterized by:

-

Increased Anti-inflammatory Cytokines: Enhanced secretion of IL-10 and TGF-β.

-

Decreased Pro-inflammatory Cytokines: Inhibition of TNF-α and IL-6 production.

-

Upregulation of Tim-3: The immunosuppressive effects of calcitriol on macrophages may be mediated by the upregulation of T-cell immunoglobulin-mucin-3 (Tim-3), which itself can induce M2 polarization.

By shifting the M1/M2 balance, this compound can contribute to a less inflammatory microenvironment.

Quantitative Data: Effects on Macrophages

| Parameter | Effect of 1,25(OH)2D3 | Cell Type | Condition | Reference |

| Tim-3 Expression | Upregulated | RAW264.7 Macrophages | In vitro treatment | |

| IL-10 Secretion | Promoted | RAW264.7 Macrophages | In vitro treatment | |

| TNF-α Secretion | Inhibited | RAW264.7 Macrophages | In vitro treatment | |

| IL-6 Secretion | Inhibited | RAW264.7 Macrophages | In vitro treatment | |

| Polarization | Promoted M2, Inhibited M1 | RAW264.7 Macrophages | In vitro treatment |

Role in B Lymphocyte Function

The direct effects of this compound on B cell differentiation and function are less extensively characterized than its effects on T cells and DCs. However, the expression of VDR on activated B cells suggests a direct regulatory role. Studies in chronic lymphocytic leukemia (CLL), a B-cell malignancy, show that the calcitriol/VDR system is functional and regulates key signaling pathways critical for cell survival and proliferation, including the Toll-like receptor (TLR) and PI3K/AKT pathways. This indicates that this compound likely modulates B cell activation and antibody production, but further research is required to elucidate the specific mechanisms in non-malignant B cells.

Experimental Protocols

This section provides an overview of standard methodologies for key experiments used to investigate the immunomodulatory effects of this compound.

In Vitro Generation and Treatment of Human Monocyte-Derived DCs

-

PBMC Isolation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy donor blood (or patient samples) using Ficoll-Paque density gradient centrifugation.

-

Monocyte Selection: Isolate CD14+ monocytes from PBMCs using magnetic-activated cell sorting (MACS) with CD14 microbeads.

-

Differentiation: Culture monocytes for 5-6 days in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), GM-CSF (e.g., 50 ng/mL), and IL-4 (e.g., 50 ng/mL) to generate immature DCs (iDCs).

-

Treatment & Maturation:

-

To assess effects on differentiation, add this compound (or its active form, calcitriol, typically at 10⁻⁹ to 10⁻⁷ M) at the start of the culture (Day 0).

-

To assess effects on maturation, treat iDCs (Day 5-6) with this compound/calcitriol for 2 hours before adding a maturation stimulus (e.g., LPS, 100 ng/mL) for an additional 24-48 hours.

-

-

Analysis: Harvest cells for analysis by flow cytometry (for surface markers like CD80, CD86, HLA-DR, CD83) and collect supernatants for cytokine analysis by ELISA (IL-12, IL-10).

In Vitro T Helper Cell Polarization Assay

-

T Cell Isolation: Isolate naive CD4+ T cells (CD4+CD45RA+) from PBMCs using negative selection MACS kits.

-

Activation: Plate naive T cells in 96-well plates pre-coated with anti-CD3 antibody (e.g., 1-5 µg/mL). Add soluble anti-CD28 antibody (e.g., 1 µg/mL) to the culture medium.

-

Polarization & Treatment: Add this compound/calcitriol along with specific cytokine cocktails to drive polarization:

-

Th1: IL-12 (e.g., 10 ng/mL) + anti-IL-4 antibody (e.g., 10 µg/mL).

-

Th17: IL-6 (e.g., 20 ng/mL) + TGF-β (e.g., 5 ng/mL) + IL-23 (e.g., 20 ng/mL) + anti-IL-4 and anti-IFN-γ antibodies.

-

Treg: TGF-β (e.g., 5 ng/mL) + IL-2 (e.g., 100 U/mL).

-

-

Culture: Culture cells for 5-7 days.

-

Analysis: Restimulate cells with PMA/Ionomycin for 4-6 hours in the presence of a protein transport inhibitor (e.g., Brefeldin A). Analyze hallmark cytokine production (IFN-γ, IL-17, IL-10) using intracellular cytokine staining and flow cytometry.

Flow Cytometry for Immune Cell Phenotyping

-

Cell Preparation: Prepare a single-cell suspension (e.g., from cultured DCs or T cells) and wash with FACS buffer (PBS + 2% FBS + 0.05% Sodium Azide).

-

Fc Block: Incubate cells with an Fc receptor blocking antibody to prevent non-specific antibody binding.

-

Surface Staining: Incubate cells with a cocktail of fluorochrome-conjugated antibodies against surface markers of interest (e.g., anti-CD4, anti-CD8, anti-CD80, anti-CD86) for 30 minutes at 4°C in the dark.

-

Wash: Wash cells twice with FACS buffer.

-

Fixation/Permeabilization (for intracellular staining): If analyzing intracellular targets (e.g., cytokines, transcription factors), fix the cells with a fixation buffer (e.g., 4% paraformaldehyde) followed by permeabilization with a permeabilization buffer (e.g., containing saponin or mild detergent).

-

Intracellular Staining: Incubate permeabilized cells with antibodies against intracellular proteins.

-

Acquisition: Analyze the stained cells on a flow cytometer.

Conclusion

This compound, through its active metabolite calcitriol, is a potent modulator of the immune system. Its consistent effect across multiple cell types is a shift away from pro-inflammatory responses towards a state of tolerance and anti-inflammation. It achieves this by inhibiting the maturation and function of antigen-presenting dendritic cells, suppressing inflammatory Th1 and Th17 cell development, promoting regulatory T cell and Th2 responses, and driving macrophage polarization towards an anti-inflammatory M2 phenotype. These pleiotropic effects underscore the therapeutic potential of this compound as an immunoregulatory agent in autoimmune diseases and other inflammatory conditions. The data and protocols presented in this guide offer a framework for professionals in research and drug development to further explore and harness the immunomodulatory properties of this vitamin D analog.

References

Alfacalcidol's Impact on Cancer Cell Proliferation and Migration: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alfacalcidol, a synthetic analog of vitamin D, is emerging as a compound of interest in oncology research. Following hepatic conversion to the active metabolite calcitriol, it modulates cellular processes by binding to the vitamin D receptor (VDR). This nuclear receptor is expressed in various cancer cell lines and its activation can trigger a cascade of downstream signaling events. This technical guide provides an in-depth overview of the effects of this compound on cellular proliferation and migration in cancer cell lines, presenting quantitative data, detailed experimental protocols, and a visual representation of the core signaling pathways involved.

Quantitative Data Summary

The effects of this compound on cancer cell proliferation and migration are dose-dependent and vary across different cell lines. The following tables summarize the key quantitative findings from recent studies.

Table 1: Effect of this compound on Cancer Cell Proliferation

| Cell Line | Assay | Concentration | Effect | Incubation Time | Reference |

| HEC1A (Endometrial Adenocarcinoma) | Real-Time Cell Analysis | 10⁻¹¹–10⁻⁹ M | Reduced proliferation | 48-60 h | [1][2] |

| HEC1A (Endometrial Adenocarcinoma) | Real-Time Cell Analysis | 10⁻⁸–10⁻⁶ M | Increased proliferation | 0-12 h | [1][2] |

| CaCo II (Colorectal Cancer) | MTT Assay | IC₅₀: Not specified | Cytotoxic | 24, 48, 72 h | |

| MCF-7 (Breast Cancer) | MTT Assay | IC₅₀: 4.35 µM ± 1.06 | Most potent cytotoxic effect | 72 h |

Table 2: Effect of this compound on Cancer Cell Migration

| Cell Line | Assay | Concentration | Effect | Time Point | Reference |

| HEC1A (Endometrial Adenocarcinoma) | Wound Healing | 10⁻¹¹–10⁻⁹ M | Reduced migration | 24-48 h | [1] |

| HEC1A (Endometrial Adenocarcinoma) | Wound Healing | 10⁻⁸–10⁻⁶ M | Increased migration | 12-24 h |

Core Signaling Pathway

This compound exerts its biological effects primarily through the Vitamin D Receptor (VDR) signaling pathway. After administration, this compound is hydroxylated in the liver to form calcitriol, the biologically active form of vitamin D. Calcitriol then binds to the VDR in the cytoplasm. This complex translocates to the nucleus and heterodimerizes with the Retinoid X Receptor (RXR). The VDR/RXR complex binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby regulating their transcription. This can lead to the inhibition of cell proliferation and migration in some cancer cells.

Experimental Workflows and Protocols

The following sections detail the methodologies for the key experiments cited in this guide.

Cell Proliferation (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

Detailed Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treatment: Replace the medium with fresh medium containing various concentrations of this compound or a vehicle control.

-

Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

-

MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Solubilization: Aspirate the medium and add 100-150 µL of a solubilization solution (e.g., DMSO, acidified isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the control and determine the IC₅₀ value.

Cell Migration (Wound Healing) Assay

The wound healing or "scratch" assay is a straightforward method to study directional cell migration in vitro.

Detailed Protocol:

-

Cell Seeding: Seed cells in a 6-well or 12-well plate and grow them to form a confluent monolayer.

-

Scratch Creation: Create a linear "scratch" or "wound" in the monolayer using a sterile pipette tip.

-

Washing: Gently wash the cells with PBS to remove detached cells and debris.

-

Treatment: Replace the PBS with fresh culture medium containing the desired concentration of this compound or a vehicle control.

-

Imaging (T=0): Immediately capture images of the scratch at defined locations.

-

Incubation: Incubate the plate at 37°C and 5% CO₂.

-

Subsequent Imaging: Capture images of the same locations at regular intervals (e.g., every 12 or 24 hours) until the wound in the control group is nearly closed.

-

Data Analysis: Measure the width of the scratch at different time points and calculate the percentage of wound closure.

Cell Invasion (Transwell) Assay

The Transwell assay, also known as the Boyden chamber assay, is used to assess the migratory and invasive potential of cells. For invasion assays, the transwell membrane is coated with a layer of extracellular matrix (e.g., Matrigel).

Detailed Protocol:

-

Chamber Preparation: For invasion assays, coat the upper surface of an 8 µm pore size Transwell insert with a thin layer of Matrigel and allow it to solidify. For migration assays, this step is omitted.

-

Cell Seeding: Resuspend cells in serum-free medium and seed them into the upper chamber of the Transwell insert.

-

Chemoattractant: Add medium containing a chemoattractant (e.g., fetal bovine serum) to the lower chamber. The medium in the lower chamber should also contain the desired concentration of this compound or a vehicle control.

-

Incubation: Incubate the plate for a period that allows for cell invasion but not proliferation (e.g., 24 hours) at 37°C and 5% CO₂.

-

Removal of Non-invading Cells: Carefully remove the non-invading cells from the upper surface of the membrane with a cotton swab.

-

Fixation and Staining: Fix the invading cells on the lower surface of the membrane with methanol and stain with a suitable stain (e.g., crystal violet).

-

Cell Counting: Count the number of stained cells in several microscopic fields to determine the average number of invading cells.

Conclusion

This compound demonstrates a complex, dose-dependent effect on the proliferation and migration of various cancer cell lines. At lower concentrations, it tends to inhibit these processes, while higher concentrations can have a stimulatory effect in some cases. The primary mechanism of action is through the VDR signaling pathway, which regulates the expression of a multitude of genes involved in cell cycle control, apoptosis, and cell adhesion. The standardized protocols provided in this guide offer a framework for researchers to further investigate the therapeutic potential of this compound in oncology. Further research is warranted to elucidate the precise molecular mechanisms underlying its differential effects and to explore its potential in combination with other anti-cancer agents.

References

Methodological & Application

Alfacalcidol In Vitro Studies: Application Notes and Protocols for Human Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alfacalcidol, a synthetic analog of vitamin D, serves as a pro-drug for calcitriol, the biologically active form of vitamin D3.[1] In the realm of in vitro research, this compound is a valuable tool for investigating the diverse physiological and pathological processes regulated by vitamin D signaling in human cell lines. Its utility extends from fundamental studies of calcium and phosphate metabolism to the exploration of its anti-proliferative, pro-differentiative, and immunomodulatory properties in various disease models.[2][3] This document provides detailed application notes and experimental protocols for the use of this compound in human cell line studies, aimed at guiding researchers in their experimental design and execution.

Mechanism of Action

This compound is rapidly converted in the liver to calcitriol.[1][4] Calcitriol then binds to the vitamin D receptor (VDR), a nuclear receptor. This binding initiates the formation of a heterodimer with the retinoid X receptor (RXR). The calcitriol-VDR-RXR complex translocates to the nucleus and binds to specific DNA sequences known as vitamin D response elements (VDREs) in the promoter regions of target genes. This interaction modulates gene transcription, leading to a cascade of cellular responses that include the regulation of cell proliferation, differentiation, and apoptosis.

Caption: this compound is converted to calcitriol, which activates the VDR signaling pathway to modulate gene expression.

Applications in Human Cell Lines

Anti-Proliferative and Pro-Apoptotic Effects in Cancer Cells

In vitro studies have demonstrated that this compound can inhibit the proliferation of various human cancer cell lines. This effect is often dose-dependent. For instance, in HEC1A endometrial adenocarcinoma cells, low concentrations (10⁻¹¹–10⁻⁹ M) of this compound reduced proliferation, whereas higher concentrations (10⁻⁸–10⁻⁶ M) surprisingly increased it. In human leukemia cell lines like HL-60 and U937, vitamin D analogs have shown potent anti-proliferative activity. The mechanisms underlying these effects often involve cell cycle arrest at the G0/G1 phase and the induction of apoptosis.

Induction of Cellular Differentiation

This compound and its active metabolite are potent inducers of differentiation in several human cell lines. A classic model for this is the human promyelocytic leukemia cell line, HL-60. Treatment with vitamin D analogs induces these cells to differentiate into monocytes and macrophages, a process that can be monitored by the expression of cell surface markers like CD11b and CD14. This makes this compound a valuable tool for studying hematopoiesis and for screening potential differentiation-inducing therapeutic agents.

Immunomodulatory Effects

This compound exhibits significant immunomodulatory properties. Studies on human peripheral blood mononuclear cells (PBMCs) have shown that it can influence cytokine production and T-cell subsets. For example, this compound has been shown to increase the production of the anti-inflammatory cytokine IL-10 and decrease the IL-6/IL-10 ratio. It can also impact T-cell populations, such as by increasing the CD4/CD8 ratio. These effects highlight its potential for studying and modulating immune responses in inflammatory and autoimmune disease models.

Quantitative Data Summary

| Cell Line | Application | Key Parameter | Concentration Range | Observed Effect | Citation(s) |

| HEC1A (Endometrial Adenocarcinoma) | Proliferation & Migration | Cell Index & Wound Closure | 10⁻¹¹–10⁻⁹ M | Reduced proliferation and migration. | |

| HEC1A (Endometrial Adenocarcinoma) | Proliferation & Migration | Cell Index & Wound Closure | 10⁻⁸–10⁻⁶ M | Increased proliferation and migration. | |

| HL-60 (Leukemia) | Proliferation | Growth Inhibition | Not specified | Maximal growth inhibition of 68%. | |

| MCF-7 (Breast Cancer) | Proliferation | Growth Inhibition | Not specified | Maximal growth inhibition of 39%. | |

| T47D (Breast Cancer) | Proliferation | Growth Inhibition | Not specified | Maximal growth inhibition of 49%. | |

| HL-60 & MV4-11 (Leukemia) | Differentiation | CD11b & CD14 Expression | Not specified | Induction of differentiation markers. | |

| Elderly Patient PBMCs | Immunomodulation | Cytokine Levels | 0.5 mcg/day (in vivo) | Increased IL-10, decreased IL-6/IL-10 ratio. | |

| Elderly Patient PBMCs | Immunomodulation | T-Cell Subsets | 0.5 mcg/day (in vivo) | Increased CD4/CD8 ratio, decreased CD8+CD28- percentage. |

Detailed Experimental Protocols

Cell Proliferation and Viability Assessment (MTT Assay)